3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide
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Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, an ethanolic solution of a similar compound, 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was refluxed with α-bromoacetyl derivatives for 4–8 hours .Molecular Structure Analysis
The pyrazole ring is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact structure of “3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide” would require more specific information.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, but the specific reactions would depend on the exact structure and substituents of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Future Directions
properties
IUPAC Name |
3-methyl-5-pentyl-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQITXRBYBVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395214 |
Source
|
Record name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |
CAS RN |
127139-42-8 |
Source
|
Record name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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